molecular formula C40H52NO4PS B12297914 (R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12297914
M. Wt: 673.9 g/mol
InChI Key: OQAYJVXDXWZFGS-MLWWNESJSA-N
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Description

®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, methoxy, diphenylphosphanyl, and sulfinamide groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:

    Formation of the Phenyl Intermediates: The initial step involves the synthesis of the phenyl intermediates through reactions such as Friedel-Crafts alkylation and aromatic substitution.

    Phosphanyl Group Introduction: The diphenylphosphanyl group is introduced using reagents like diphenylphosphine and appropriate catalysts.

    Sulfinamide Formation: The final step involves the formation of the sulfinamide group through reactions with sulfinyl chlorides or sulfinyl amides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfinamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C40H52NO4PS

Molecular Weight

673.9 g/mol

IUPAC Name

N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C40H52NO4PS/c1-38(2,3)31-23-27(24-32(37(31)45-12)39(4,5)6)36(41-47(42)40(7,8)9)30-25-33(43-10)34(44-11)26-35(30)46(28-19-15-13-16-20-28)29-21-17-14-18-22-29/h13-26,36,41H,1-12H3/t36-,47?/m1/s1

InChI Key

OQAYJVXDXWZFGS-MLWWNESJSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C

Origin of Product

United States

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